

Application Notes and Protocols for Rapamycin Assay Development

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Compound of Interest

Compound Name: *Clamikalant*

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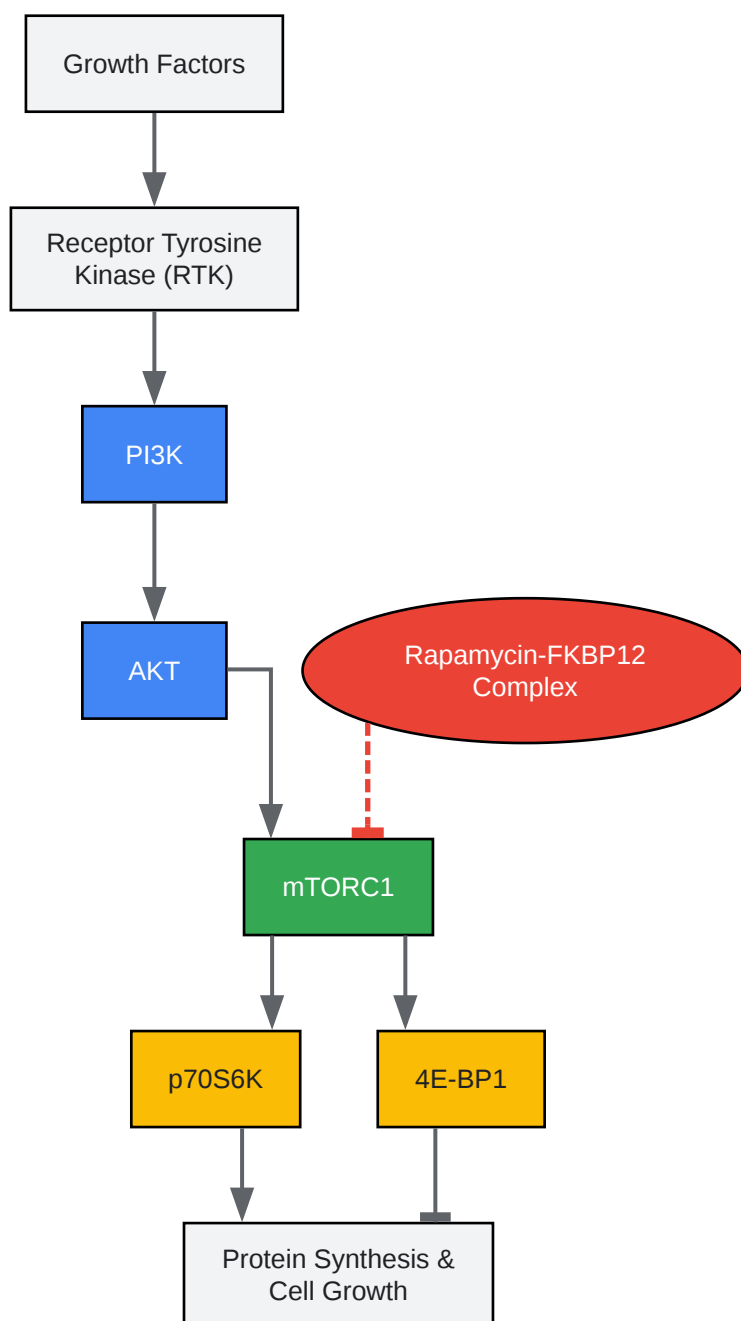
Introduction

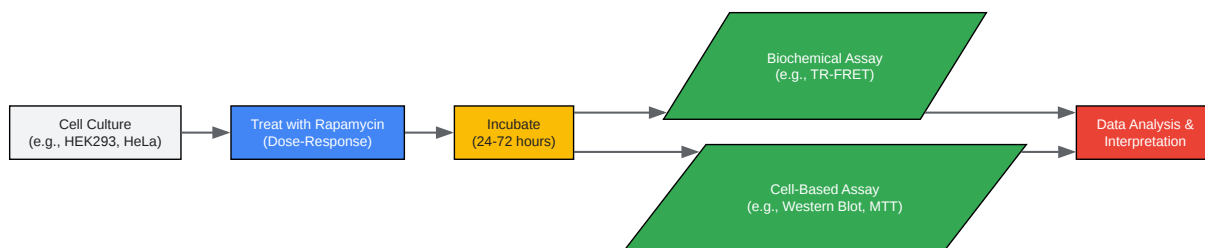
Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.^{[1][2][3]} The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status.^{[2][4]} It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).^{[1][2][4][5]} Rapamycin, by forming a complex with the intracellular receptor FKBP12, allosterically inhibits mTORC1, which is sensitive to this compound, while mTORC2 is generally considered less sensitive to acute rapamycin treatment.^{[1][2][6][7]} Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making it a key target for therapeutic intervention.^{[2][8][9]}

These application notes provide a comprehensive overview of the development of biochemical and cell-based assays to identify and characterize inhibitors of the mTOR signaling pathway, using Rapamycin as a reference compound.

mTOR Signaling Pathway and Rapamycin's Mechanism of Action

The mTORC1 signaling cascade is activated by various upstream signals, including growth factors that activate the PI3K-AKT pathway.[8] Once active, mTORC1 phosphorylates several downstream targets to control protein synthesis and cell growth.[1] Two of the most well-characterized substrates of mTORC1 are p70 S6 Kinase 1 (p70S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][8] Phosphorylation of p70S6K1 and 4E-BP1 by mTORC1 leads to increased protein synthesis and ribosome biogenesis.[8] Rapamycin, in complex with FKBP12, binds to the FRB domain of mTOR, leading to the inhibition of mTORC1 activity and subsequent dephosphorylation of its downstream targets.[1][5][6]





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